molecular formula C14H25NO3 B1498109 tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate CAS No. 1148130-16-8

tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate

Cat. No. B1498109
CAS RN: 1148130-16-8
M. Wt: 255.35 g/mol
InChI Key: PRRQDRLRMZGMRO-UHFFFAOYSA-N
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Description

“tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 604010-24-4 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 2,6-dimethyl-4-oxo-1-piperidinecarboxylate . It is a light-yellow solid .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” is 1S/C12H21NO3/c1-8-6-10(14)7-9(2)13(8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 .


Physical And Chemical Properties Analysis

“tert-Butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate” is a light-yellow solid . It should be stored at 0-8°C .

Safety And Hazards

The compound has the following hazard statements: H302;H315;H319 . The precautionary statements include: P264;P270;P280;P301+P312;P302+P352;P305+P351+P338;P321;P330;P332+P313;P337+P313;P362;P501 .

Future Directions

“tert-Butyl 2,4-Dioxocyclohexanecarboxylate” is a reactant in the synthesis of phenoxymethyl-dihydrothiazolopyridone derivatives as selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor . This suggests that similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQDRLRMZGMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659455
Record name tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate

CAS RN

1148130-16-8
Record name tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To CuI (0.82 mmol, 156 mg) in a flask purged with N2 is added 1.00 M tetrahydrofuran solution of EtMgBr (0.82 mmol, 0.82 ml) at −78° C. After stirring the suspension for 30 min, BF3.Et2O (0.41 mmol, 57.9 mg) is added and stirred for 10 min at the same temperature. To the suspension is added tetrahydrofuran solution (3.3 mL) of 2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.41 mmol, 92.7 mg) at −78° C., then the mixture is allowed to stir for 1.5 hours and then allow to stir at −40° C. for 2 hours. The mixture is warmed to room temperature and quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over MgSO4, filtered, concentrated under reduced pressure, and purified by silica gel column chromatography (eluent: hexane/EtOAc=10/1) and separated the cis and trans isomers of racemic 2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (50 mg, 50%); ESI-MS m/z: 200 [M-tBu+2]+, Retention time 3.51 min. (condition A).
Quantity
57.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
156 mg
Type
catalyst
Reaction Step Two
Name
2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
92.7 mg
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
solvent
Reaction Step Three
Quantity
0.82 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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